Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

Catalog No.
S821730
CAS No.
1803604-68-3
M.F
C13H25ClN2O2
M. Wt
276.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxyl...

CAS Number

1803604-68-3

Product Name

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

IUPAC Name

piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.8 g/mol

InChI

InChI=1S/C13H24N2O2.ClH/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H

InChI Key

VMPJKWQMHBOYFK-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)OCC2CCCCN2.Cl

Canonical SMILES

CC1CCN(CC1)C(=O)OCC2CCCCN2.Cl

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound classified within the piperidine family. It has the molecular formula C13H25ClN2O2C_{13}H_{25}ClN_{2}O_{2} and a molecular weight of approximately 276.80 g/mol. This compound is characterized by a piperidine ring structure that includes a carboxylate group and is presented as a hydrochloride salt, which enhances its solubility and stability in various applications. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry due to their diverse biological activities, making this compound a valuable intermediate in pharmaceutical synthesis .

, which can be categorized as follows:

  • Oxidation: This process can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of piperidinones.
  • Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be employed to convert the compound into various piperidine derivatives.
  • Substitution: Nucleophilic substitution reactions allow for functionalization of the piperidine ring with different substituents, typically involving alkyl halides in the presence of bases like sodium hydride.

Major Products Formed

The products formed from these reactions depend significantly on the specific reagents and conditions used. For instance:

  • Oxidation may yield piperidinones.
  • Reduction can produce modified piperidines with varying substituents.

Research indicates that Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or cell membranes, leading to various physiological effects. The precise pathways and targets are contingent upon the biological context and application being studied .

The synthesis of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride typically involves multi-component reactions. A common synthetic route includes:

  • Refluxing aromatic aldehydes, anilines, and alkyl acetoacetates in ethanol.
  • Utilizing dual-functional ionic liquids as catalysts to enhance reaction efficiency, yielding high product yields under mild conditions.

In industrial settings, continuous flow reactors may be employed to ensure consistent quality and high yield of the compound. The optimization of reaction conditions and advanced catalysts further improves synthesis efficiency .

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride finds application across various fields:

  • Chemistry: Acts as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for developing new pharmaceuticals targeting neurological disorders.
  • Industry: Utilized in producing agrochemicals and other industrial chemicals .

Studies on Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride's interactions focus on its biological effects when interacting with cellular components. The compound's ability to modulate enzyme activity or receptor function makes it a candidate for further research into therapeutic applications. Specific interaction studies are essential for understanding its pharmacodynamics and potential side effects .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride. These include:

Compound NameMolecular FormulaUnique Features
Methyl piperidine-4-carboxylateC7H13NO2C_{7}H_{13}NO_{2}Used in synthesizing antitubercular agents
N-MethylpiperazineC5H12N2C_{5}H_{12}N_{2}Known for its use in drug development
PiperidineC5H11NC_{5}H_{11}NA basic structure for numerous pharmaceutical compounds

Uniqueness of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate Hydrochloride

What sets Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride apart from these similar compounds is its specific combination of substituents that enhance its biological activity and utility as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets more effectively than simpler piperidine derivatives .

Dates

Modify: 2024-04-14

Explore Compound Types